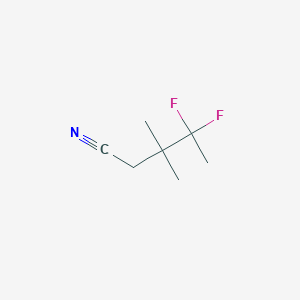
4,4-Difluoro-3,3-dimethylpentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4,4-Difluoro-3,3-dimethylpentanenitrile” is a chemical compound with the molecular formula C7H11F2N . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “4,4-Difluoro-3,3-dimethylpentanenitrile” can be represented by the InChI code: 1S/C7H11F2N/c1-6(2,4-5-10)7(3,8)9/h4H2,1-3H3 . This indicates that the molecule consists of a nitrile group (-CN) attached to a pentane backbone with two methyl groups and two fluorine atoms attached.Physical And Chemical Properties Analysis
The molecular weight of “4,4-Difluoro-3,3-dimethylpentanenitrile” is 147.17 . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Sequential C–F Bond Functionalizations
One study describes a radical reaction for sequentially removing fluorine atoms from trifluoromethyl groups adjacent to amides or esters, demonstrating an economical route to partially fluorinated molecules. This process allows for the sequential generation of difluoro- and monofluoroalkyl radicals, which can be selectively functionalized to afford diverse fluorinated products. The method presents a controllable and chemoselective approach for modifying carbon-fluorine bonds, highlighting the potential for creating novel fluorinated compounds with tailored properties (You-Jie Yu et al., 2021).
Synthesis of Heteroarenes
Another research effort developed a tandem 1,1-dimethyltrifluoroethylation and cyclization of isonitriles with 3,3,3-trifluoro-2,2-dimethylpropanoic acid. This protocol efficiently synthesizes a series of previously unknown CMe2CF3-containing heteroarenes, which are potentially useful in drug discovery processes. This underscores the relevance of fluorinated compounds in pharmaceutical research, offering new pathways for the development of drug molecules (W. Shi et al., 2018).
Electrolyte Additives for Lithium-Ion Batteries
Research on 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive for high voltage lithium-ion batteries demonstrates significant improvement in cyclic stability. This study highlights the role of fluorinated compounds in enhancing the performance of energy storage devices, indicating their importance beyond pharmaceuticals and agrochemicals. The additive helps form a protective film on the cathode, preventing oxidation decomposition of the electrolyte and suppressing manganese dissolution (Wenna Huang et al., 2014).
Synthesis of Polyfluoroaryl Compounds
The synthesis of polyfluoroaryl compounds through the substitution of fluorine in polyfluoroarenes by the Me2As group is another significant application. This process, applied to various polyfluoroarenes, results in derivatives with potential applications as bidentate ligands, demonstrating the versatility of fluorinated compounds in creating complex molecules for advanced materials and catalysis (L. I. Goryunov et al., 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
4,4-difluoro-3,3-dimethylpentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N/c1-6(2,4-5-10)7(3,8)9/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIVIBCSVIQEHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC#N)C(C)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2587601.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2587602.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide](/img/structure/B2587604.png)
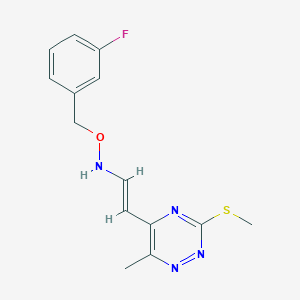
![benzyl 2-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate](/img/structure/B2587606.png)

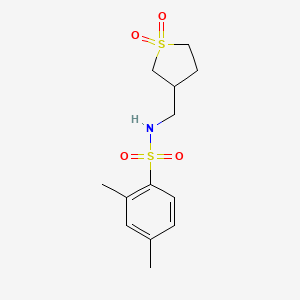
![Methyl 4-[1-(4-propylbenzoyl)piperidin-4-YL]benzoate](/img/structure/B2587612.png)
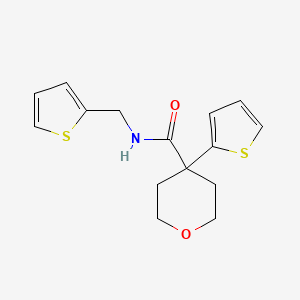

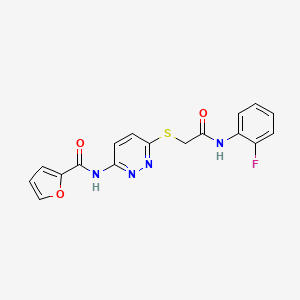
![(3,4-difluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2587620.png)
